trans-1,2-Diethylcyclopentane
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Overview
Description
trans-1,2-Diethylcyclopentane: is an organic compound with the molecular formula C9H18 . It is a stereoisomer of 1,2-diethylcyclopentane, where the two ethyl groups are positioned on opposite sides of the cyclopentane ring. This compound is part of the cycloalkane family, which are known for their ring structures and relatively inert nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-diethylcyclopentane typically involves the hydrogenation of 1,2-diethylcyclopentadiene. This reaction is carried out in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Industrial Production Methods: The use of continuous flow reactors and advanced catalytic systems may enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1,2-Diethylcyclopentane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions are less common for this compound due to its already saturated nature.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst
Substitution: Chlorine (Cl2), Bromine (Br2) with light or a catalyst
Major Products:
Oxidation: Alcohols, Ketones, Carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Halogenated cyclopentanes
Scientific Research Applications
Chemistry: trans-1,2-Diethylcyclopentane is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties .
Biology and Medicine: There are limited direct applications of this compound in biology and medicine. its derivatives and related compounds are studied for their potential biological activities .
Industry: In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex organic molecules and materials .
Mechanism of Action
The mechanism of action for trans-1,2-diethylcyclopentane is primarily related to its chemical reactivity. As a cycloalkane, it exhibits stability due to its ring structure, but can participate in reactions such as oxidation and substitution under appropriate conditions. The molecular targets and pathways involved are typically those associated with the reagents and conditions used in these reactions .
Comparison with Similar Compounds
cis-1,2-Diethylcyclopentane: The cis isomer has both ethyl groups on the same side of the cyclopentane ring, leading to different physical and chemical properties.
trans-1,2-Dimethylcyclopentane: This compound has methyl groups instead of ethyl groups, resulting in a lower molecular weight and different reactivity.
Uniqueness: trans-1,2-Diethylcyclopentane is unique due to its specific stereochemistry, which influences its physical properties and reactivity. The trans configuration provides distinct spatial orientation compared to its cis counterpart, affecting its behavior in chemical reactions and applications .
Properties
CAS No. |
932-40-1 |
---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(1R,2R)-1,2-diethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-3-8-6-5-7-9(8)4-2/h8-9H,3-7H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
JKMYLSLBFNMSFP-RKDXNWHRSA-N |
Isomeric SMILES |
CC[C@@H]1CCC[C@H]1CC |
Canonical SMILES |
CCC1CCCC1CC |
Origin of Product |
United States |
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